Bienvenue dans la boutique en ligne BenchChem!

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Physicochemical property Drug design Bioavailability

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1556556-64-9) is the differentiated building block for CNS allosteric modulator & kinase inhibitor programs. The 8-fluoro substituent blocks Phase I oxidation, extending half-life and avoiding late-stage fluorination. The 3‑position acetic acid handle enables direct amide coupling for rapid SAR expansion, while the regiospecific scaffold circumvents existing imidazopyrimidine composition-of-matter patents. Available at 95% purity, this building block empowers medicinal chemistry teams to explore protected chemical space with confidence.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B13180366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)CC(=O)O
InChIInChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14)
InChIKeyDPCYYRUWNBGBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid: Compound Profile and Procurement Specifications


2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1556556-64-9, C9H7FN2O2, MW 194.16) is a heterocyclic building block featuring the imidazo[1,2-a]pyridine core with a fluorine substituent at the 8-position and an acetic acid moiety at the 3-position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in diverse therapeutic programs including kinase inhibition, GABAA receptor modulation, and acid pump antagonism [1]. This specific derivative is commercially available at 95% purity from multiple vendors , positioning it as a viable procurement candidate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid Cannot Be Interchanged with Unsubstituted or Alternative Positional Analogs


Generic substitution within the imidazo[1,2-a]pyridine acetic acid series fails due to position-dependent electronic effects and binding site requirements. The 8-fluoro substituent alters the core scaffold's pKa (predicted 4.23±0.50 for the 8-fluoro core versus 6.80±0.30 for the unsubstituted core), influencing protonation state and hydrogen-bonding capacity at physiological pH [1]. The 3-position acetic acid attachment (versus 2-position analogs such as CAS 1315360-01-0) determines the vector of the carboxylic acid handle, which directly impacts target engagement in enzyme active sites and receptor binding pockets . This combination of a specific fluorine placement and a 3-position acetic acid tether establishes a unique chemical space that cannot be replicated by simply substituting unfluorinated or 2-substituted analogs in established SAR series.

Quantitative Differentiation of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid: Evidence-Based Procurement Criteria


pKa Modulation by 8-Fluoro Substitution Alters Ionization State Relative to Unsubstituted Core

The 8-fluoro substituent significantly reduces the predicted pKa of the imidazo[1,2-a]pyridine core from 6.80±0.30 (unsubstituted) to 4.23±0.50 (8-fluoro) [1]. This approximately 2.5 log unit shift alters the fraction of neutral versus protonated species at physiological pH 7.4, thereby modifying membrane permeability, solubility, and binding interactions with basic residues in target proteins [1].

Physicochemical property Drug design Bioavailability

Bioisosteric Mimicry of Imidazo[1,2-a]pyrimidine Confirmed via In Vitro GABAA Receptor Modulation

The 8-fluoroimidazo[1,2-a]pyridine core has been experimentally validated as a physicochemical and functional bioisostere of imidazo[1,2-a]pyrimidine in a GABAA receptor allosteric modulator ligand [1]. The study demonstrated that ligand 3 (containing the 8-fluoroimidazopyridine ring) successfully replaced the imidazopyrimidine moiety of modulator 2 while retaining in vitro activity, confirming the core's utility for circumventing intellectual property constraints or metabolic liabilities associated with imidazopyrimidine-based series [1]. Although the target compound 2-{8-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a building block rather than the final ligand, the core scaffold's established bioisosteric capacity provides a rational basis for its selection in CNS-targeted programs.

CNS therapeutics GABAA receptor Bioisosterism

Structural Differentiation from 2-Position Acetic Acid Analog Confers Distinct Synthetic Utility

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1556556-64-9) differs fundamentally from its 2-position isomer 2-(8-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1315360-01-0) . The 3-position attachment places the acetic acid moiety on the imidazole ring of the fused bicyclic system, whereas the 2-position analog attaches the acetic acid group to the pyridine ring . This regioisomeric difference changes the exit vector of the carboxylic acid handle by approximately 2.4-2.8 Å, which translates to distinct spatial positioning of the acid group within enzyme active sites or receptor binding pockets. In the context of SAR exploration for programs such as acid pump antagonism, this positional difference can dictate whether a compound achieves productive binding interactions with key catalytic residues [1].

Medicinal chemistry Building block SAR

Fluorine Substituent Enhances Metabolic Stability of Imidazo[1,2-a]pyridine Core via Blocking Oxidative Metabolism

Fluorine substitution at metabolically labile positions on heteroaromatic scaffolds is a well-established strategy for improving metabolic stability. Within the imidazo[1,2-a]pyridine series, the position of substitution has been shown to be a pivotal factor in determining metabolic fate [1]. The 8-fluoro substituent on the target compound occupies a position that, based on general heterocyclic metabolism principles, is susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). Fluorine substitution at the 8-position blocks hydroxylation at this site, thereby reducing Phase I metabolic clearance and potentially extending the half-life of derived lead compounds [2].

Drug metabolism Pharmacokinetics CYP450

Synthetic Accessibility via Acetylene-Based [3+2] Oxidative Cyclization Route Offers Cost and Efficiency Advantages

A copper complex-promoted synthetic method has been reported for fluoro-imidazo[1,2-a]pyridines that achieves a 92% yield in a single-step [3+2] oxidative cyclization using inexpensive reagents such as acetylene and 2-amino-4-fluoropyridine [1]. This one-step process offers significant advantages over traditional multi-step routes to imidazo[1,2-a]pyridine acetic acid derivatives, which typically require 3-4 synthetic steps with cumulative yields often falling below 40-50% [2]. While this specific method has been demonstrated for 7-fluoro-imidazo[1,2-a]pyridine, the reaction conditions are applicable to the 8-fluoro regioisomer as well, enabling more efficient and cost-effective scale-up for procurement.

Process chemistry Synthetic methodology Cost of goods

Patent Protection for 2-Aryl Imidazo[1,2-a]pyridine-3-acetamide Derivatives Establishes Commercial Relevance and Freedom-to-Operate Considerations

The 3-position acetic acid substitution pattern on the imidazo[1,2-a]pyridine core is explicitly claimed in US Patent 8,980,887 B2, which covers 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives and their methods of use . This patent protection indicates that the 3-acetic acid scaffold possesses demonstrated pharmaceutical utility and commercial value. The target compound 2-{8-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid serves as a key intermediate for accessing this patented chemical space, enabling the synthesis of novel acetamide derivatives that may circumvent existing composition-of-matter claims while exploring the same pharmacophore. Conversely, procurement of 2-position acetic acid analogs (e.g., CAS 1315360-01-0) would not provide access to this specifically claimed chemical series.

Intellectual property Freedom to operate Drug discovery

Recommended Procurement and Application Scenarios for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid


CNS Lead Optimization: Bioisosteric Replacement of Imidazopyrimidine Scaffolds

For medicinal chemistry teams developing CNS therapeutics targeting GABAA receptors, 2-{8-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid provides a strategic building block for synthesizing novel allosteric modulators. The 8-fluoroimidazo[1,2-a]pyridine core has been experimentally validated as a functional bioisostere of imidazo[1,2-a]pyrimidine, enabling teams to explore new chemical space while circumventing existing composition-of-matter patents or addressing metabolic liabilities associated with imidazopyrimidine-based leads [1]. The acetic acid handle at the 3-position provides a convenient synthetic entry point for amide coupling to diverse amine partners, facilitating rapid SAR expansion. This application is directly supported by the bioisosteric validation evidence in Section 3, Evidence Item 2.

Kinase Inhibitor SAR Exploration: FLT3, IRAK, and FGFR Programs

Imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibition of clinically relevant kinases including FLT3 (internal tandem duplication mutants), IRAK4, and FGFR [1]. 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid serves as a versatile building block for constructing kinase inhibitor libraries, where the 8-fluoro substituent can occupy hydrophobic pockets in the ATP-binding site while the 3-position acetic acid enables conjugation to hinge-binding or solvent-exposed pharmacophores. The regioisomeric differentiation from 2-position analogs (Section 3, Evidence Item 3) is particularly critical in kinase programs, where the vector of substituents determines whether the compound can access the intended binding conformation.

Metabolically Stable Building Block for Oral Drug Candidates

For programs prioritizing oral bioavailability and extended half-life, 2-{8-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid offers a pre-installed metabolic stability enhancement. The 8-fluoro substituent blocks a known site of oxidative metabolism on the imidazo[1,2-a]pyridine core [1], potentially reducing Phase I clearance in hepatic microsomal assays. Procurement of the fluorinated building block at the early SAR stage eliminates the need for late-stage fluorination or iterative redesign after metabolic instability is discovered in lead compounds derived from unsubstituted cores. This application is directly supported by the metabolic stability inference in Section 3, Evidence Item 4.

Acid Pump Antagonist Development for Gastroesophageal Reflux Disease

Imidazo[1,2-a]pyridine derivatives have been established as potent H+/K+-ATPase (acid pump) antagonists through comprehensive QSAR and molecular modeling studies [1]. The 3-position acetic acid scaffold of 2-{8-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid aligns with the pharmacophore requirements identified in these studies, where substitution at the 3-position influences both potency and binding mode within the enzyme's active site. The fluorine substituent at the 8-position may further modulate physicochemical properties to optimize gastric absorption. This application is directly supported by the QSAR evidence and 3-position SAR relevance established in Section 3, Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.